molecular formula C26H21N5O2 B4618289 N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide

N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide

Cat. No.: B4618289
M. Wt: 435.5 g/mol
InChI Key: MQIVBBGYKQYACZ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.16952493 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Pyrazolo[3,4-d]pyrimidine analogues have been synthesized with a focus on developing potent antitumor agents. These compounds, including the likes of N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid, exhibit cell growth inhibitory activity in vitro, highlighting their potential in cancer research and therapy development Taylor & Patel, 1992.

Antimicrobial Activity

Research into pyrazolo[3,4-d]pyrimidines has also uncovered their antimicrobial potential. Compounds synthesized from 2-benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones have shown activity against bacterial and fungal agents at concentrations comparable to standard antibiotics, suggesting a viable path for developing new antimicrobial agents Abdel-Gawad et al., 2003.

Neurodegenerative Disease Treatment

The discovery and optimization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have led to the development of selective T-type calcium channel blockers. These compounds show promise in penetrating the brain and have been identified as potential treatments for generalized epilepsies, indicating their applicability in addressing neurodegenerative conditions Bezençon et al., 2017.

Synthesis of Heterocyclic Compounds

The chemical framework of N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide and its analogues have facilitated the synthesis of a range of heterocyclic compounds. These include the development of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, showcasing the adaptability of these compounds in creating diverse heterocyclic structures Janardhan et al., 2014.

Cognitive Impairment in Neurodegenerative Diseases

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been designed and synthesized, focusing on their role as phosphodiesterase 1 (PDE1) inhibitors. These compounds, through systematic optimization, have led to the identification of a clinical candidate for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among others. This underscores the compound's potential in CNS disorder treatment Li et al., 2016.

Properties

IUPAC Name

N-benzyl-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c32-24(30(21-12-6-2-7-13-21)17-20-10-4-1-5-11-20)18-29-19-27-25-23(26(29)33)16-28-31(25)22-14-8-3-9-15-22/h1-16,19H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIVBBGYKQYACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Reactant of Route 3
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N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.